An In-depth Technical Guide to the Chemical Properties of 2-Amino-N,N-diethylacetamide Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 2-Amino-N,N-diethylacetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-Amino-N,N-diethylacetamide hydrochloride (CAS No: 108723-79-1). The information is compiled from various scientific and chemical data sources to support research and development activities. This document includes a summary of its physicochemical properties, detailed experimental protocols for their determination, and visualizations of its synthesis and potential metabolic pathways.
Core Chemical Properties
2-Amino-N,N-diethylacetamide hydrochloride is a white crystalline solid that is soluble in water.[1] It is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications such as quinoxaline derivatives with antivirus activity.
Physicochemical Data
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₁₅ClN₂O | [1] |
| Molecular Weight | 166.65 g/mol | [1] |
| CAS Number | 108723-79-1 | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 119 - 120 °C | |
| Boiling Point | Data not available | Amine hydrochlorides often decompose at high temperatures before boiling. The boiling point of the free base, N,N-diethylacetamide, is 182-186 °C.[1] |
| Solubility | Soluble in water | [1] The hydrochloride salt form enhances aqueous solubility. |
| pKa | Estimated 8-9 | This is an estimated value for the primary amine group based on similar aliphatic amines. An experimental value is not readily available. |
| Purity | Typically ≥95% | Commercially available purity can vary.[] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of 2-Amino-N,N-diethylacetamide hydrochloride are provided below. These are representative protocols and may require optimization based on available laboratory equipment and specific sample characteristics.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The melting point can be determined using a capillary melting point apparatus.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry 2-Amino-N,N-diethylacetamide hydrochloride is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the sample.
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Calibration: The accuracy of the thermometer in the apparatus should be verified using certified melting point standards.
Determination of pKa (Potentiometric Titration)
Principle: The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method to determine the pKa by monitoring the pH of a solution as a titrant is added.
Methodology:
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Solution Preparation: A precisely weighed amount of 2-Amino-N,N-diethylacetamide hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
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Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.
Synthesis and Metabolism
While 2-Amino-N,N-diethylacetamide hydrochloride is primarily a synthetic intermediate, understanding its formation and potential biological fate is crucial for its application in drug development.
Synthesis Workflow
A plausible synthetic route to 2-Amino-N,N-diethylacetamide hydrochloride involves a two-step process starting from chloroacetyl chloride and diethylamine.
Caption: A two-step synthesis of 2-Amino-N,N-diethylacetamide hydrochloride.
Potential Metabolic Pathway
There is no specific data on the metabolism of 2-Amino-N,N-diethylacetamide hydrochloride. However, studies on the related compound N,N-diethylacetamide (DEAC) indicate that it undergoes oxidative dealkylation by cytochrome P450 enzymes in the liver. A similar pathway can be postulated for the free base form of the title compound.
Caption: A postulated metabolic pathway involving oxidative dealkylation.
